molecular formula C₄H₄N₂O₃ B127159 Dihydropyrimidine-2,4,5(3H)-trione CAS No. 496-76-4

Dihydropyrimidine-2,4,5(3H)-trione

Cat. No.: B127159
CAS No.: 496-76-4
M. Wt: 128.09 g/mol
InChI Key: FQXOOGHQVPKHPG-UHFFFAOYSA-N
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Description

Dihydropyrimidine-2,4,5(3H)-trione is an organic compound that belongs to the class of pyrimidines It is a derivative of pyrimidine with three keto groups at positions 2, 4, and 5

Mechanism of Action

Target of Action

The primary target of Dihydropyrimidine-2,4,5(3H)-trione, also known as 1,3-diazinane-2,4,5-trione, is the enzyme dihydropyrimidinase . This enzyme catalyzes the chemical reaction involving 5,6-dihydrouracil and water, producing 3-ureidopropanoate .

Mode of Action

This compound interacts with its target, dihydropyrimidinase, by binding to the enzyme and facilitating the conversion of 5,6-dihydrouracil to 3-ureidopropanoate . This interaction results in changes in the enzyme’s activity and the downstream biochemical pathways.

Biochemical Pathways

The action of this compound affects several metabolic pathways, including pyrimidine metabolism , beta-alanine metabolism , and pantothenate and coenzyme A (CoA) biosynthesis . The compound’s interaction with dihydropyrimidinase influences these pathways, leading to downstream effects on cellular metabolism and function.

Pharmacokinetics

It’s known that the compound’s interaction with dihydropyrimidinase can influence its bioavailability and pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on dihydropyrimidinase and the associated metabolic pathways . By influencing the activity of this enzyme, the compound can affect cellular metabolism and potentially exert therapeutic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with dihydropyrimidinase and its subsequent effects on cellular metabolism .

Biochemical Analysis

Biochemical Properties

Dihydropyrimidine-2,4,5(3H)-trione is involved in the catabolism of pyrimidine nucleotides. It is a substrate for the enzyme dihydropyrimidinase (EC 3.5.2.2), which catalyzes the hydrolysis of dihydropyrimidines to N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid . This enzyme is a zinc metalloenzyme and is crucial for the degradation of pyrimidine bases such as uracil and thymine . The interaction between this compound and dihydropyrimidinase is essential for maintaining the balance of nucleotide pools within the cell.

Cellular Effects

This compound influences various cellular processes by participating in the catabolic pathway of pyrimidine nucleotides. This compound affects cell function by modulating the levels of pyrimidine bases, which are vital for DNA and RNA synthesis. Alterations in the levels of this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, an imbalance in pyrimidine catabolism can lead to the accumulation of toxic intermediates, affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dihydropyrimidinase. This enzyme catalyzes the hydrolytic ring opening of this compound, converting it into N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid . The binding of this compound to the active site of dihydropyrimidinase involves coordination with the zinc ion present in the enzyme, facilitating the hydrolysis reaction . This process is crucial for the proper degradation of pyrimidine nucleotides and the prevention of toxic intermediate accumulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of enzymes. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in nucleotide metabolism and cell viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound is efficiently metabolized by dihydropyrimidinase, maintaining normal nucleotide catabolism. At high doses, this compound can lead to the accumulation of toxic intermediates, causing adverse effects such as cellular toxicity and metabolic imbalances . Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biochemical and cellular responses .

Metabolic Pathways

This compound is involved in the pyrimidine catabolic pathway. It is converted into N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid by dihydropyrimidinase . These products are further metabolized into β-alanine and β-aminoisobutyric acid, which are then utilized in various metabolic processes . The interaction of this compound with dihydropyrimidinase and other enzymes in the pathway is essential for maintaining nucleotide homeostasis and preventing the accumulation of toxic intermediates .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for enzymatic reactions . The distribution of this compound within tissues is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins . This localization is crucial for the efficient metabolism of pyrimidine nucleotides.

Subcellular Localization

This compound is localized within specific subcellular compartments where it exerts its biochemical functions. The compound is primarily found in the cytoplasm, where it interacts with dihydropyrimidinase and other enzymes involved in pyrimidine catabolism . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for the efficient degradation of pyrimidine nucleotides and the prevention of toxic intermediate accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydropyrimidine-2,4,5(3H)-trione can be synthesized through several methods. One common method involves the cyclization of urea and malonic acid derivatives under acidic or basic conditions. The reaction typically requires heating and can be catalyzed by various acids or bases to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dihydropyrimidine-2,4,5(3H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxypyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Dihydropyrimidine-2,4,5(3H)-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: A similar compound with a pyrimidine ring and keto groups at positions 2, 4, and 6.

    Thymine: A pyrimidine base found in DNA with keto groups at positions 2 and 4.

Uniqueness

Dihydropyrimidine-2,4,5(3H)-trione is unique due to the presence of three keto groups, which confer distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3-diazinane-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXOOGHQVPKHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964293
Record name 2,6-Dihydroxypyrimidin-5(4H)-one
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-76-4
Record name Isobarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-76-4
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Record name 5-Hydroxyuracil
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Record name Isobarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95958
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Record name 2,6-Dihydroxypyrimidin-5(4H)-one
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Record name Dihydropyrimidine-2,4,5(3H)-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How stable is pentobarbital in soil, and what factors influence its degradation?

A: Research indicates that while pentobarbital does degrade in soil over time, it doesn't completely disappear within a short timeframe. A study observed that after 17 weeks, approximately 17% of pentobarbital remained in sand, 19% in topsoil, and 10% in potting soil []. This suggests that soil type can influence the degradation rate. Furthermore, the research highlights the role of microorganisms in pentobarbital degradation. Autoclaving the soil, a process that eliminates most bacteria, significantly hindered pentobarbital degradation in sand and some topsoil samples []. This suggests that microbial activity plays a crucial role in the breakdown of pentobarbital in certain soil environments.

Q2: What analytical methods are used to detect and quantify pentobarbital in environmental samples?

A: The research employed a method involving methanol extraction to isolate pentobarbital from soil matrices []. Following extraction, the compound was concentrated using solid phase extraction techniques. Finally, liquid chromatography coupled with mass spectrometry (LC/MS) was utilized for both detection and quantification of pentobarbital levels in the prepared soil extracts []. This combined approach allows for sensitive and accurate measurement of pentobarbital even at trace levels in complex environmental matrices.

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